molecular formula C7H3ClO3S B6274856 7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one CAS No. 17631-04-8

7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one

Cat. No.: B6274856
CAS No.: 17631-04-8
M. Wt: 202.6
InChI Key:
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Description

7-Chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one is a chemical compound with the molecular formula C7H3ClO3S and a molecular weight of 202.61 g/mol. This compound belongs to the class of benzoxathiolones, which are characterized by the presence of a benzene ring fused to a dioxathiolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one typically involves the chlorination of a precursor compound followed by hydroxylation. One common synthetic route starts with the reaction of 2H-1,3-benzoxathiol-2-one with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The resulting chlorinated intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide (H2O2) or sodium hydroxide (NaOH).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Process optimization techniques, such as controlling reaction temperature and pressure, are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions may produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

7-Chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

  • 2H-1,3-benzoxathiol-2-one

  • 7-chloro-2H-1,3-benzoxathiol-2-one

  • 5-hydroxy-2H-1,3-benzoxathiol-2-one

Properties

CAS No.

17631-04-8

Molecular Formula

C7H3ClO3S

Molecular Weight

202.6

Purity

95

Origin of Product

United States

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